molecular formula C12H20N6 B5339705 4-N,6-N-diethyl-2-N-ethynyl-2-N-propyl-1,3,5-triazine-2,4,6-triamine

4-N,6-N-diethyl-2-N-ethynyl-2-N-propyl-1,3,5-triazine-2,4,6-triamine

Cat. No.: B5339705
M. Wt: 248.33 g/mol
InChI Key: NPZVSRBZBCDSJE-UHFFFAOYSA-N
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Description

4-N,6-N-diethyl-2-N-ethynyl-2-N-propyl-1,3,5-triazine-2,4,6-triamine is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms. This particular compound is characterized by its unique substitution pattern, which includes ethynyl, propyl, and diethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N,6-N-diethyl-2-N-ethynyl-2-N-propyl-1,3,5-triazine-2,4,6-triamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethylamine, propyne, and a suitable triazine precursor in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

4-N,6-N-diethyl-2-N-ethynyl-2-N-propyl-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The ethynyl and propyl groups can undergo substitution reactions with suitable nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of triazine oxides.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of halogenated triazine compounds.

Scientific Research Applications

4-N,6-N-diethyl-2-N-ethynyl-2-N-propyl-1,3,5-triazine-2,4,6-triamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-N,6-N-diethyl-2-N-ethynyl-2-N-propyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The ethynyl and propyl groups play a crucial role in determining the compound’s binding affinity and specificity. The triazine ring provides a stable scaffold for these interactions.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-triamino-1,3,5-triazine: Lacks the ethynyl and propyl substitutions.

    4-N,6-N-diethyl-2-N-methyl-1,3,5-triazine-2,4,6-triamine: Contains a methyl group instead of an ethynyl group.

    4-N,6-N-diethyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine: Contains a phenyl group instead of an ethynyl group.

Uniqueness

4-N,6-N-diethyl-2-N-ethynyl-2-N-propyl-1,3,5-triazine-2,4,6-triamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethynyl group enhances its reactivity and potential for further functionalization, making it a valuable compound for various applications.

Properties

IUPAC Name

4-N,6-N-diethyl-2-N-ethynyl-2-N-propyl-1,3,5-triazine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N6/c1-5-9-18(8-4)12-16-10(13-6-2)15-11(17-12)14-7-3/h4H,5-7,9H2,1-3H3,(H2,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZVSRBZBCDSJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C#C)C1=NC(=NC(=N1)NCC)NCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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